![molecular formula C16H16ClNO5S2 B3035595 2-(4-chlorophenylsulfonyl)-N-(2-(phenylsulfonyl)ethyl)acetamide CAS No. 337923-53-2](/img/structure/B3035595.png)
2-(4-chlorophenylsulfonyl)-N-(2-(phenylsulfonyl)ethyl)acetamide
Overview
Description
The compound “2-(4-chlorophenylsulfonyl)-N-(2-(phenylsulfonyl)ethyl)acetamide” appears to contain a sulfonyl group (-SO2-) attached to a 4-chlorophenyl group and a phenyl group. The presence of these groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the sulfonyl groups and the aromatic phenyl rings . These groups are likely to contribute to the overall stability of the molecule .Chemical Reactions Analysis
The sulfonyl groups in this compound could potentially undergo a variety of chemical reactions, including substitution and elimination reactions . The phenyl rings could also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the sulfonyl groups and the aromatic phenyl rings . For example, the compound is likely to have a relatively high boiling point due to the presence of these groups .Scientific Research Applications
Antibacterial Activity
Research by Iqbal et al. (2017) demonstrated the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including compounds structurally related to 2-(4-chlorophenylsulfonyl)-N-(2-(phenylsulfonyl)ethyl)acetamide. These compounds showed moderate antibacterial activity, particularly against Gram-negative bacterial strains, with one compound being notably active against Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017).
Antihypertensive Activity
Santilli and Morris (1979) synthesized 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, a class of compounds related to 2-(4-chlorophenylsulfonyl)acetamide. One of these derivatives demonstrated antihypertensive effects in rats, suggesting potential applications in blood pressure regulation (Santilli & Morris, 1979).
Crystal Structure Analysis
Gowda et al. (2008) studied the crystal structure of 2,2-dichloro-N-(4-chlorophenylsulfonyl)acetamide, which shares a similar molecular structure with the compound . Their research focused on the conformations and bond parameters in crystal structures, which are essential for understanding the chemical properties and potential applications of these compounds (Gowda et al., 2008).
Anticancer Activity
Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which, while not identical, is structurally related to the compound . This compound showed potential as an anticancer drug, targeting the VEGFr receptor in in silico modeling studies (Sharma et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(benzenesulfonyl)ethyl]-2-(4-chlorophenyl)sulfonylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5S2/c17-13-6-8-15(9-7-13)25(22,23)12-16(19)18-10-11-24(20,21)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTVXKOUQHSNOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCNC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenylsulfonyl)-N-(2-(phenylsulfonyl)ethyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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